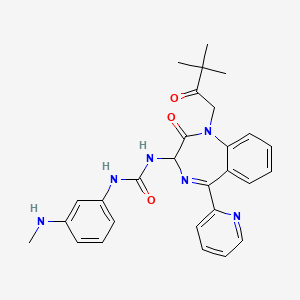

(Rac)-Sograzepide

説明

特性

IUPAC Name |

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYKNJZCVIKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Sograzepide: A Deep Dive into its Mechanism of Action in Gastric Acid Secretion

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of (Rac)-Sograzepide, a potent and selective gastrin/cholecystokinin-B (CCK2) receptor antagonist, in the regulation of gastric acid secretion. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological pathways to serve as a critical resource for professionals in the field of gastroenterology and drug development.

Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor

This compound, also known as Netazepide and YF476, is an orally active 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1] Its primary mechanism in reducing gastric acid secretion involves blocking the physiological cascade initiated by the hormone gastrin.

Gastrin, released from G-cells in the gastric antrum, is a principal stimulant of gastric acid secretion. It exerts its effect by binding to CCK2 receptors located on the surface of enterochromaffin-like (ECL) cells in the gastric mucosa.[2][3] This binding event triggers a signaling cascade within the ECL cells, leading to the synthesis and release of histamine. The released histamine then acts in a paracrine manner, binding to H2 receptors on adjacent parietal cells, which are the primary acid-producing cells of the stomach. This stimulation of H2 receptors activates the H+,K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the gastric lumen.[2]

This compound competitively inhibits the binding of gastrin to the CCK2 receptors on ECL cells.[1][2] By blocking this initial and critical step, it prevents the downstream release of histamine and, consequently, the stimulation of parietal cells. This targeted antagonism effectively and potently suppresses gastrin-stimulated gastric acid secretion.[1][4]

Signaling Pathway of Gastrin-Mediated Acid Secretion and this compound Inhibition

The following diagram illustrates the signaling pathway from gastrin release to acid secretion and the point of intervention for this compound.

Caption: Gastrin-mediated acid secretion pathway and this compound's point of inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species/System | Receptor | Value | Reference |

| Ki | Rat | Gastrin/CCK-B (Brain) | 0.068 nM | [1] |

| Canine | Cloned Gastrin/CCK-B | 0.62 nM | [1] | |

| Human | Cloned Gastrin/CCK-B | 0.19 nM | [1] | |

| IC50 | Not Specified | Gastrin/CCK-B | 0.1 nM | [5] |

| Not Specified | Gastrin/CCK-A | 502 nM | [5] | |

| Selectivity | Rat | CCK-B vs. CCK-A | 4100-fold | [1] |

Table 2: In Vivo Efficacy in Preclinical Models (Inhibition of Pentagastrin-Induced Acid Secretion)

| Species | Route of Administration | ED50 | Reference |

| Anesthetized Rats | Intravenous | 0.0086 µmol/kg | [1] |

| Heidenhain Pouch Dogs | Intravenous | 0.018 µmol/kg | [1] |

| Heidenhain Pouch Dogs | Oral | 0.020 µmol/kg | [1] |

Table 3: Clinical Efficacy in Healthy Subjects (Inhibition of Pentagastrin-Induced H+ Secretion)

| Oral Dose | Mean Inhibition of H+ Secretion Rate | Reference |

| 1 mg | Dose-dependent inhibition observed | [4] |

| 5 mg | Dose-dependent inhibition observed | [4] |

| 25 mg | Dose-dependent inhibition observed | [4] |

| 100 mg | Abolished the response to pentagastrin | [4] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical and clinical studies that have defined the mechanism of action of this compound.

In Vitro Receptor Binding Assays (Adapted from Takinami et al., 1997)

-

Objective: To determine the binding affinity (Ki) of this compound for gastrin/CCK-B receptors from different species.

-

Protocol:

-

Receptor Preparation:

-

Rat Brain: Cerebral cortices from Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended in the assay buffer.

-

Cloned Canine and Human Receptors: Cell lines stably expressing the canine or human gastrin/CCK-B receptor were used to prepare membrane fractions in a similar manner.

-

-

Binding Assay:

-

Membrane preparations were incubated with the radioligand [125I]CCK-8 and various concentrations of this compound.

-

The incubation was carried out in a Tris-HCl buffer containing bovine serum albumin, bacitracin, and MgCl2.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled CCK-8.

-

After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was measured using a gamma counter.

-

-

Data Analysis:

-

IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

-

In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs (Adapted from Takinami et al., 1997)

-

Objective: To evaluate the in vivo potency and oral bioavailability of this compound in a conscious large animal model.

-

Protocol:

-

Animal Model: Female beagle dogs were surgically prepared with a Heidenhain pouch, a denervated pouch of the main stomach that allows for the collection of pure gastric juice.

-

Experimental Workflow:

Caption: Workflow for assessing this compound's effect on acid secretion in dogs.

-

Procedure:

-

Following an 18-hour fast, a continuous intravenous infusion of pentagastrin was initiated to induce a stable submaximal rate of acid secretion.

-

Gastric juice from the pouch was collected at 30-minute intervals.

-

Once a steady state of acid secretion was achieved, this compound was administered either intravenously or orally.

-

Gastric juice collection continued for several hours post-administration.

-

-

Data Analysis:

-

The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.

-

The total acid output was calculated, and the dose-dependent inhibition was used to determine the ED50 value.

-

-

Clinical Trial in Healthy Subjects (Adapted from Boyce et al., 2013)

-

Objective: To assess the dose-dependent effect of single oral doses of this compound on pentagastrin-stimulated gastric acid secretion in humans.

-

Protocol:

-

Study Design: A double-blind, placebo-controlled, five-way crossover study was conducted in healthy male volunteers.

-

Procedure:

-

Subjects received single oral doses of this compound (1, 5, 25, and 100 mg) or a placebo, with a washout period between each treatment.

-

One hour after dosing, a continuous intravenous infusion of pentagastrin (0.6 μg/kg/h) was started and maintained for a set duration.

-

Gastric secretions were continuously aspirated via a nasogastric tube.

-

-

Data Collection and Analysis:

-

The collected gastric aspirate was analyzed for volume, pH, and H+ concentration (determined by titration).

-

The H+ secretion rate was calculated for each collection period.

-

The inhibitory effect of each dose of this compound was compared to the placebo response.

-

-

Conclusion

This compound is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor. Its mechanism of action is well-defined, involving the direct blockade of gastrin binding to ECL cells, thereby inhibiting the histamine-mediated pathway of gastric acid secretion. This targeted action has been quantified through extensive in vitro and in vivo studies, demonstrating high affinity for the human CCK2 receptor and effective suppression of acid production in both preclinical models and human subjects. The data and protocols presented in this guide underscore the robust pharmacological profile of this compound, providing a solid foundation for its continued investigation and development in the management of acid-related disorders and conditions driven by hypergastrinemia.

References

- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bps.ac.uk [bps.ac.uk]

- 3. Facebook [cancer.gov]

- 4. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Sograzepide: A Technical Guide to Cholecystokinin B (CCK-B) Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2] This technical guide provides a comprehensive overview of the antagonism of the CCK-B receptor by this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways. The document is intended to serve as a core resource for researchers and professionals engaged in the study and development of CCK-B receptor antagonists for therapeutic applications, including the management of gastric acid-related disorders and certain neuroendocrine tumors.

Introduction to this compound and the CCK-B Receptor

The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in gastrointestinal physiology and central nervous system functions.[3][4] In the stomach, the CCK-B receptor, activated by the hormone gastrin, is a key regulator of gastric acid secretion.[3] this compound is a benzodiazepine derivative that acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascades that lead to acid production.[2] Its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor make it a valuable tool for both research and potential therapeutic development.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the CCK-B receptor and its in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference(s) |

| CCK-B | Rat | Brain | [¹²⁵I]CCK-8 | 0.068 | [5] |

| CCK-B | Canine | Cloned Receptor | [¹²⁵I]CCK-8 | 0.62 | [5] |

| CCK-B | Human | Cloned Receptor | [¹²⁵I]CCK-8 | 0.19 | [5] |

| CCK-A | Rat | Pancreas | [¹²⁵I]CCK-8 | 280 | [5] |

Table 2: In Vitro Inhibitory Concentration of this compound

| Target | IC₅₀ (nM) | Reference(s) |

| Gastrin/CCK-B | 0.1 | |

| Gastrin/CCK-A | 502 |

Table 3: In Vivo Efficacy of this compound in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion

| Species | Route of Administration | ED₅₀ (µmol/kg) | Reference(s) |

| Rat | Intravenous | 0.0086 | [5] |

| Dog (Heidenhain pouch) | Intravenous | 0.018 | [5] |

| Dog (Heidenhain pouch) | Oral | 0.020 | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antagonism of the CCK-B receptor by this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the CCK-B receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from rat brain, or cells expressing cloned canine or human CCK-B receptors.

-

Radioligand: [¹²⁵I]CCK-8 (Cholecystokinin Octapeptide, Bolton-Hunter labeled).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled CCK-B receptor agonist or antagonist (e.g., 1 µM unlabeled CCK-8 or gastrin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion

This protocol describes the methodology to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion in animal models.

Objective: To determine the dose-dependent inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion.

Animal Models:

-

Anesthetized Rats: With cannulated stomachs for gastric juice collection.

-

Conscious Dogs with Heidenhain Pouches: A surgically created pouch of the stomach, isolated from the main stomach but retaining its blood supply, allowing for the collection of pure gastric juice.[3]

Materials:

-

Stimulant: Pentagastrin (a synthetic analog of gastrin).

-

Test Compound: this compound administered intravenously or orally.

-

Anesthetic (for rats): e.g., Urethane.

-

Gastric Lavage Solution: e.g., Saline.

-

Titration Reagent: e.g., 0.01 N NaOH.

-

pH Meter.

Procedure (Anesthetized Rat Model):

-

Animal Preparation: Anesthetize the rats and surgically insert a cannula into the stomach.

-

Basal Secretion: Collect gastric juice for a baseline period to determine the basal acid output.

-

Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

-

Antagonist Administration: Once a stable stimulated secretion rate is achieved, administer this compound intravenously at various doses.

-

Sample Collection: Collect gastric juice at regular intervals throughout the experiment.

-

Analysis:

-

Measure the volume of each gastric juice sample.

-

Determine the acid concentration by titrating with NaOH to a neutral pH.

-

Calculate the acid output (volume × concentration).

-

-

Data Analysis:

-

Plot the percentage inhibition of pentagastrin-stimulated acid secretion against the dose of this compound.

-

Calculate the ED₅₀ value (the dose that produces 50% of the maximal inhibition).

-

Procedure (Heidenhain Pouch Dog Model):

-

Animal Preparation: Use conscious dogs with established Heidenhain pouches.

-

Fasting: Fast the dogs overnight but allow free access to water.

-

Basal Collection: Collect gastric secretions from the pouch for a basal period.

-

Stimulation: Administer a continuous intravenous infusion of pentagastrin.

-

Antagonist Administration: Administer this compound either intravenously or orally at various doses.

-

Sample Collection: Collect gastric juice from the pouch at regular intervals.

-

Analysis and Data Analysis: Follow the same procedures as described for the anesthetized rat model.

Signaling Pathways and Visualizations

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by gastrin initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK-B receptor activation, such as gastric acid secretion.

Caption: CCK-B receptor signaling pathway and its antagonism by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound to CCK-B Receptor Function

This diagram illustrates the logical relationship between gastrin, this compound, the CCK-B receptor, and the resulting physiological effect.

Caption: Logical relationship of agonist and antagonist action at the CCK-B receptor.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCK-B receptor. The quantitative data presented in this guide highlight its high affinity for the receptor and its efficacy in inhibiting gastrin-stimulated gastric acid secretion in preclinical models. The detailed experimental protocols provide a foundation for researchers to design and execute studies involving this compound. The visualized signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and the methods used for its evaluation. This technical guide serves as a valuable resource for the continued investigation and potential clinical application of this compound and other CCK-B receptor antagonists.

References

- 1. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing acid response to a meal in the chronic Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of physiological and pharmacological stimulation of acid secretion in vagally innervated and denervated gastric pouches in the same dog - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Sograzepide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide and designated by the codes YF476 and YM-220, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the gastrin/CCK-B receptor pathway. This document details the proposed synthesis of this compound, summarizes its key pharmacological data, and provides protocols for relevant biological assays.

Discovery and Rationale

The discovery of this compound was driven by the need for a potent and selective antagonist for the gastrin/CCK-B receptor. Gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion, has also been implicated in the proliferation of certain cell types in the gastrointestinal tract, including enterochromaffin-like (ECL) cells.[2] Dysregulation of gastrin signaling can lead to conditions such as hypergastrinemia, which is associated with the development of gastric neuroendocrine tumors (g-NETs).[2] Therefore, a selective antagonist of the gastrin/CCK-B receptor was sought as a potential therapeutic agent for these conditions.

This compound emerged from a series of 1,4-benzodiazepin-2-one derivatives and was identified as a lead compound due to its high affinity and selectivity for the gastrin/CCK-B receptor over the CCK-A receptor.[1]

Proposed Synthesis Pathway

Starting Materials:

-

2-Amino-5-chlorobenzophenone

-

Glycine ethyl ester hydrochloride

-

Pivaloyl chloride

-

(R)-3-Amino-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

3-(Methylamino)phenyl isocyanate

Proposed Synthesis Steps:

-

Formation of the Benzodiazepine Core: The synthesis would likely begin with the condensation of a 2-aminobenzophenone derivative with an amino acid ester, such as glycine ethyl ester, to form the 1,4-benzodiazepine core structure.

-

Introduction of the Pivaloylmethyl Group: The next step would involve the alkylation of the benzodiazepine nitrogen with a pivaloylmethyl group, likely using a reagent like bromo- or chloromethyl pivalate.

-

Formation of the Urea Moiety: The final key step would be the formation of the urea linkage. This would involve the reaction of the amino group on the benzodiazepine core with a substituted phenyl isocyanate, specifically 3-(methylamino)phenyl isocyanate, to yield the final product, this compound.

It is important to note that this is a generalized and proposed pathway. The actual synthesis may involve different reagents, protecting group strategies, and reaction conditions to optimize yield and purity.

Mechanism of Action

This compound functions as a competitive antagonist at the gastrin/CCK-B receptor.[1] By binding to this receptor, it prevents the endogenous ligand, gastrin, from binding and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of gastrin-stimulated gastric acid secretion. Furthermore, by blocking the trophic effects of gastrin, Sograzepide can inhibit the proliferation of gastrin-sensitive cells, such as ECL cells, which is the basis for its investigation in the treatment of g-NETs.[2]

Signaling Pathway

Caption: Gastrin/CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Receptor | Species | Value | Reference |

| Ki | Gastrin/CCK-B | Rat (brain) | 0.068 nM | [1] |

| Gastrin/CCK-B | Canine (cloned) | 0.62 nM | [1] | |

| Gastrin/CCK-B | Human (cloned) | 0.19 nM | [1] | |

| Selectivity | CCK-A vs. CCK-B | Rat | >7,000-fold | |

| IC50 | Gastrin/CCK-B | Not Specified | 0.3 nM |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Route | Parameter | Value | Reference |

| Pentagastrin-induced acid secretion | Rat | IV | ED50 | 0.0086 µmol/kg | [1] |

| Pentagastrin-induced acid secretion | Dog | IV | ED50 | 0.018 µmol/kg | [1] |

| Pentagastrin-induced acid secretion | Dog | PO | ED50 | 0.020 µmol/kg | [1] |

Table 3: Clinical Trial Data in Patients with Gastric Neuroendocrine Tumors

| Parameter | Treatment Duration | Result | p-value | Reference |

| Tumor Number | 12 weeks | Significant reduction | <0.001 | |

| Size of Largest Tumor | 12 weeks | Significant reduction | <0.001 | |

| Plasma Chromogranin A | 12 weeks | Normalized in all patients | <0.001 | |

| Tumor Eradication | 52 weeks | All tumors cleared in 5/13 patients | Not reported | [2] |

| Tumor Number Reduction | 52 weeks | Significant reduction in remaining patients | <0.01 | [2] |

| Size of Largest Tumor Reduction | 52 weeks | Significant reduction in remaining patients | <0.001 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

5.1. Gastrin/CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the gastrin/CCK-B receptor.

Materials:

-

Membrane preparations from cells expressing the recombinant human gastrin/CCK-B receptor.

-

[125I]-labeled gastrin or a suitable CCK-B selective radioligand.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Non-specific binding control (e.g., a high concentration of unlabeled gastrin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. Immunohistochemical Staining for Ki-67

Objective: To assess the proliferative index in gastric tissue samples.

Materials:

-

Formalin-fixed, paraffin-embedded gastric biopsy tissues.

-

Microtome.

-

Glass slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking serum (e.g., normal goat serum).

-

Primary antibody: anti-Ki-67 monoclonal antibody.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

DAB (3,3'-diaminobenzidine) chromogen.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Cut 4-5 µm sections from the paraffin-embedded tissue blocks and mount them on glass slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with normal goat serum.

-

Incubate the sections with the primary anti-Ki-67 antibody.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the color with DAB chromogen.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.

5.3. Plasma Chromogranin A (CgA) Measurement

Objective: To measure the levels of the neuroendocrine tumor marker Chromogranin A in plasma.

Materials:

-

Patient plasma samples collected in EDTA tubes.

-

Commercially available Chromogranin A ELISA kit.

-

Microplate reader.

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, the assay involves adding patient plasma samples and standards to microplate wells coated with a capture antibody specific for CgA.

-

After an incubation period, the wells are washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of CgA in the patient samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the CgA standards.

Logical Workflow

The following diagram illustrates the logical workflow from the discovery of this compound to its clinical application.

References

- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Sograzepide (CAS Number: 168161-71-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known by its synonyms (Rac)-Netazepide, (Rac)-YF 476, and (Rac)-YM-220, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support researchers, scientists, and professionals involved in drug development in understanding the therapeutic potential of this compound, particularly in conditions related to gastric acid secretion and hypergastrinemia-induced pathologies.

Introduction

This compound is a benzodiazepine derivative that has been investigated for its ability to reduce gastric acid secretion.[1][2][3][4] Its primary pharmacological action is the competitive antagonism of the CCK2 receptor, a G-protein coupled receptor that plays a crucial role in regulating gastric acid secretion and the proliferation of certain cell types in the gastric mucosa.[5][6] The active component is the R-enantiomer, Netazepide (also known as YF476).[5] This guide will delve into the molecular interactions, signaling pathways, and the quantitative impact of this compound on physiological and pathological processes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 168161-71-5 | [1] |

| Molecular Formula | C28H30N6O3 | [1] |

| Molecular Weight | 498.58 g/mol | [1] |

| Synonyms | (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220 | [2][7] |

| Purity | >90% (commercially available) | [1] |

| Storage | -20°C, protected from light and moisture | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor.[5][6] This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.

Activation of the CCK2 receptor by gastrin initiates a signaling cascade that leads to increased gastric acid secretion and can promote cell growth. This compound, by acting as an antagonist, inhibits these downstream effects.

Preclinical and Clinical Data

Inhibition of Gastric Acid Secretion

Studies in animal models and humans have demonstrated the potent inhibitory effect of Netazepide (the active R-enantiomer of this compound) on gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.

| Study Type | Model | Treatment | Effect on Gastric Acid Secretion | Reference |

| Preclinical | Beagle dogs with gastric fistula | YF476 (i.v.) | Dose-dependent inhibition of pentagastrin-induced secretion (ED50 = 0.0023 µmol/kg) | [5] |

| Preclinical | Beagle dogs with gastric fistula | YF476 (oral) | Dose-dependent inhibition of peptone-induced secretion (ED50 = 0.11 µmol/kg) | [5] |

| Preclinical | Anesthetized rats | YF476 (i.v.) | Inhibition of pentagastrin-induced secretion (ED50 = 0.0086 µmol/kg) | [8] |

| Clinical | Healthy subjects | Netazepide (single oral doses of 1, 5, 25, 100 mg) | Dose-dependent inhibition of pentagastrin-induced H+ secretion (100 mg abolished the response) | [9] |

Effects on Neuroendocrine Tumors and Biomarkers

Netazepide has been investigated for its therapeutic potential in patients with type 1 gastric neuroendocrine tumors (NETs), which are often driven by hypergastrinemia.

| Study Population | Treatment | Duration | Key Findings | Reference |

| Patients with type 1 gastric NETs | Netazepide (50 mg/day) | 12 weeks | Significant reduction in the number and size of tumors; normalization of plasma/serum Chromogranin A (CgA) | [10] |

| Patients with type 1 gastric NETs | Netazepide (25 or 50 mg/day) | 52 weeks | Eradication of all tumors in 5 out of 13 patients; significant reduction in tumor number and size in others; normalized CgA in all patients | [10][11] |

| Patients with Barrett's Esophagus | Netazepide | 12 weeks | No significant effect on cellular proliferation (Ki67); significant increase in serum gastrin and decrease in plasma CgA | [6] |

Experimental Protocols

Pentagastrin-Stimulated Gastric Acid Secretion Measurement

This protocol is a generalized representation based on methodologies described in clinical studies.

Gastroscopy with Biopsy for Tumor and Biomarker Analysis

The following workflow outlines the general procedure for obtaining tissue samples for histological and molecular analysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10906884B2 - Benzodiazepine derivatives as CCK2/gastrin receptor antagonists - Google Patents [patents.google.com]

- 9. elearning.unite.it [elearning.unite.it]

- 10. mdpi.com [mdpi.com]

- 11. sysy-histosure.com [sysy-histosure.com]

Molecular structure and activity of (Rac)-Sograzepide

An In-depth Technical Guide on the Molecular Structure and Activity of (Rac)-Sograzepide

Introduction

This compound, also known as Netazepide, YF 476, and YM-220, is a potent, selective, and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2][3][4] It belongs to the benzodiazepine class of compounds.[4][5] The primary mechanism of action of Sograzepide involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.[4] This antagonism has significant implications for gastrointestinal physiology, most notably in the reduction of gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.[4] These properties make Sograzepide a subject of investigation for therapeutic use in conditions associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine tumors (NETs).[2]

Molecular Profile

Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized by a core 1,4-benzodiazepine structure.[5] Key identifiers and properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-3-(3-(methylamino)phenyl)urea | [3] |

| Synonyms | (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220 | [1][3][6] |

| CAS Number | 168161-71-5 | [7][8] |

| Molecular Formula | C28H30N6O3 | [1][7][8] |

| Molecular Weight | 498.58 g/mol | [1][7][8] |

Mechanism of Action

Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the gastric mucosa, these receptors are densely expressed on ECL cells.

-

Gastrin Binding: Under normal physiological conditions, the hormone gastrin, released from G-cells, binds to CCK-B receptors on ECL cells.

-

Histamine Release: This binding stimulates the ECL cells to secrete histamine.

-

Acid Secretion: Histamine then acts on H2 receptors located on adjacent parietal cells, activating the H+/K+-ATPase proton pump and leading to the secretion of gastric acid.[4][9]

-

Sograzepide Inhibition: By occupying the CCK-B receptor, Sograzepide prevents gastrin from binding, thereby interrupting this signaling cascade. This leads to a reduction in histamine release and a subsequent decrease in gastric acid secretion.[4]

-

Antiproliferative Effects: Gastrin is also a known trophic factor for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs. Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]

Figure 1. Signaling pathway of gastrin-mediated acid secretion and its inhibition by Sograzepide.

Biological and Clinical Activity

Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2] While specific IC50 values are not detailed in the provided search results, its activity has been demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic gastritis.[10]

| Parameter | Description | Reference |

| Primary Target | Cholecystokinin B (CCK-B) / Gastrin Receptor | [1][2][12] |

| Activity | Competitive Antagonist | [11] |

| Key Effect | Reduction of gastric acid secretion; Antiproliferative effect on ECL cells | [1][4] |

| Human Oral Doses (Clinical Study) | Single doses of 1, 5, 25, and 100 mg | [11] |

| Human Dosing (NETs Study) | 50 mg once daily for 12 weeks | [10] |

| Plasma Concentrations (50 mg dose) | Pre-dose: 4.6 - 7.0 ng/mL; 1h Post-dose: 87 - 220 ng/mL | [10] |

Experimental Methodologies

Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the literature, representative experimental designs can be described.

Representative Protocol: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target.[13][14] A typical heterologous competition binding assay for Sograzepide would involve the following steps:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human CCK-B receptor.

-

Radioligand Selection: Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g., [3H]-gastrin).

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity captured on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Sograzepide concentration. The IC50 (the concentration of Sograzepide that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[14]

Functional Assay: Inhibition of Pentagastrin-Stimulated Acid Secretion

This in vivo human experimental model directly assesses the functional antagonism of the gastrin receptor.[11]

-

Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for gastric content aspiration.

-

Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.

-

Drug Administration: Administer a single oral dose of this compound or a placebo in a double-blind, crossover design.

-

Pentagastrin Challenge: At a specified time after drug administration, begin a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.

-

Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the infusion period.

-

Analysis: Measure the volume, pH, and H+ concentration of the gastric aspirate for each collection period.

-

Endpoint Evaluation: Compare the acid secretion response (volume and H+ rate) following Sograzepide administration to the response after placebo to determine the degree of inhibition.

Figure 2. Workflow for a pentagastrin challenge study to assess functional antagonism.

Summary and Conclusion

This compound is a well-characterized small molecule antagonist of the CCK-B/gastrin receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are necessary to fully establish its therapeutic profile and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sograzepide | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Facebook [cancer.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. åå [yeasen.com]

- 8. This compound CAS No.168161-71-5 - Ruixibiotech [ruixibiotech.com]

- 9. The mechanism of action of the gastric acid secretion inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. invivochem.net [invivochem.net]

- 13. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(Rac)-Sograzepide: A Technical Guide to its Therapeutic Potential as a Selective CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 receptor (CCK2R) or gastrin receptor.[1][2] By competitively blocking this receptor, this compound effectively inhibits the physiological effects of gastrin and cholecystokinin, hormones that play crucial roles in gastric acid secretion and cellular proliferation. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and potential therapeutic applications of this compound, with a focus on its utility in conditions characterized by hypergastrinemia.

Mechanism of Action

This compound exerts its pharmacological effects through selective antagonism of the CCK2 receptor, a G protein-coupled receptor (GPCR). The binding of gastrin or cholecystokinin to CCK2R typically activates Gq and G12/13 proteins, initiating a cascade of intracellular signaling events.[1][3] This includes the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][3] Downstream signaling pathways, including the MAPK and PI3K/AKT pathways, are also activated, ultimately promoting cell proliferation and inhibiting apoptosis.[1][3] this compound competitively binds to the CCK2R, preventing the binding of its endogenous ligands and thereby inhibiting these downstream signaling events.[2]

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related compound, Nastorazepide (Z-360).

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Species | Assay | Value | Reference |

| This compound (YF476) | CCK2R | Rat (brain) | [125I]CCK-8 binding | Ki = 0.068 nM | [4] |

| This compound (YF476) | CCK2R | Canine (cloned) | [125I]CCK-8 binding | Ki = 0.62 nM | [4] |

| This compound (YF476) | CCK2R | Human (cloned) | [125I]CCK-8 binding | Ki = 0.19 nM | [4] |

| This compound (YF476) | CCK1R | Rat (pancreas) | [125I]CCK-8 binding | 4100-fold lower affinity than for CCK2R | [4] |

| This compound (YF476) | Pentagastrin-induced acid secretion | Rat (anesthetized) | In vivo inhibition | ED50 = 0.0086 µmol/kg (i.v.) | [4] |

| This compound (YF476) | Pentagastrin-induced acid secretion | Dog (Heidenhain pouch) | In vivo inhibition | ED50 = 0.018 µmol/kg (i.v.) | [4] |

| This compound (YF476) | Pentagastrin-induced acid secretion | Dog (Heidenhain pouch) | In vivo inhibition | ED50 = 0.020 µmol/kg (p.o.) | [4] |

| Nastorazepide (Z-360) | CCK2R | Human | [3H]CCK-8 binding | Ki = 0.47 nM | [5] |

Table 2: Human Pharmacokinetic Parameters of Netazepide (Day 7, repeated dosing)

| Dose | Cmax (ng/mL) | tmax (h) | AUC(0,t) (ng·h/mL) | t1/2 (h) | Reference |

| 25 mg | 120 (76–188) | 0.75 (0.5–4.0) | 196 (160–300) | 3.4 (2.0–7.3) | [1] |

| 100 mg | 569 (270–958) | 1.0 (0.5–2.0) | 933 (686–1379) | 4.1 (2.8–6.3) | [1] |

Table 3: Clinical Efficacy in Gastric Neuroendocrine Tumors (g-NETs)

| Treatment | Duration | Key Outcomes | Reference |

| Netazepide 50 mg/day | 12 weeks | Significant reduction in number of tumors (P < 0.001) and size of the largest tumor (P < 0.001). Normalization of plasma/serum Chromogranin A (CgA) (P < 0.001). | [5] |

| Netazepide 25-50 mg/day | 52 weeks | Eradication of all tumors in 5/13 patients. Significant reduction in tumor number (P < 0.01) and size of the largest tumor (P < 0.001) in others. Normalization of CgA in all patients (P < 0.001). Reduced mRNA abundances of CgA and histidine decarboxylase. | [5] |

Potential Therapeutic Applications

Gastric Neuroendocrine Tumors (g-NETs)

The most well-documented therapeutic application of this compound is in the management of type 1 gastric neuroendocrine tumors. These tumors often arise in the context of chronic atrophic gastritis, which leads to hypergastrinemia and subsequent hyperplasia of enterochromaffin-like (ECL) cells.[6] By blocking the gastrin receptor on ECL cells, this compound has been shown to induce tumor regression and normalize biomarkers such as Chromogranin A (CgA).[5][7][8] Clinical trials have demonstrated that long-term treatment can lead to the complete eradication of these tumors in a subset of patients.[5]

Zollinger-Ellison Syndrome

Zollinger-Ellison syndrome is characterized by a gastrin-secreting tumor (gastrinoma), leading to severe peptic ulcer disease due to excessive gastric acid production. This compound's dual action of reducing gastric acid secretion and inhibiting the trophic effects of gastrin makes it a promising therapeutic candidate for this condition.[9]

Barrett's Esophagus

The role of gastrin in the pathogenesis of Barrett's esophagus and its progression to esophageal adenocarcinoma is an area of active investigation. While a clinical trial of Netazepide in patients with non-dysplastic Barrett's esophagus did not show a reduction in cellular proliferation, it did induce changes in gene expression, suggesting a potential biological effect that warrants further research.[10]

Experimental Protocols

Radioligand Binding Assay for CCK2R Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound to the CCK2 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing CCK2R in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[11]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled test compound (this compound).[11]

-

Incubation: Incubate the plate at a controlled temperature with gentle agitation to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[11]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Pentagastrin-Stimulated Gastric Acid Secretion Assay

This in vivo assay is used to evaluate the efficacy of this compound in inhibiting gastric acid secretion.

Methodology:

-

Animal Preparation: Anesthetize the animal model (e.g., rat or dog with a gastric fistula) and maintain a continuous infusion of saline.[4][12]

-

Basal Acid Output: Collect gastric secretions for a baseline period to determine the basal acid output.[12]

-

Drug Administration: Administer this compound or placebo intravenously or orally.[4]

-

Pentagastrin Stimulation: After a predetermined time, infuse pentagastrin, a synthetic gastrin analog, to stimulate gastric acid secretion.[4][12]

-

Sample Collection: Continuously collect gastric juice at regular intervals.[12]

-

Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., NaOH) to a neutral pH. Calculate the acid output (volume × concentration).[12]

Assessment of Tumor Burden in g-NET Clinical Trials

This outlines the typical procedures for monitoring tumor response in clinical studies of g-NETs.

Methodology:

-

Endoscopy: Perform upper gastrointestinal endoscopy at baseline and at specified intervals during and after treatment.[5][13]

-

Tumor Counting and Sizing: During endoscopy, visually count the number of tumors and measure the diameter of the largest tumor, often using the open biopsy forceps for scale.[5][13]

-

Biopsy: Obtain biopsies from the tumors and the surrounding flat corpus mucosa for histological analysis.[5]

-

Histopathological Assessment: Analyze the biopsy specimens for tumor grade, which is determined by the mitotic rate (number of mitoses per 2 mm2) and the Ki-67 proliferation index.[14][15]

Chromogranin A (CgA) Measurement

Circulating CgA is a key biomarker for g-NETs.

Methodology:

-

Sample Collection: Collect blood samples from patients at baseline and at regular intervals throughout the study. Process the blood to obtain either serum or plasma.[16]

-

Immunoassay: Quantify CgA levels using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Immunoradiometric Assay (IRMA).[16] These assays typically involve the capture of CgA by a specific antibody coated on a solid phase, followed by detection with a second, labeled antibody.

-

Data Analysis: Compare the CgA levels at different time points to the baseline and to a normal reference range to assess the biochemical response to treatment. A significant reduction (e.g., ≥50%) is often considered a positive response.[16]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure the mRNA levels of biomarkers like CgA and histidine decarboxylase in tissue biopsies.

Methodology:

-

RNA Extraction: Isolate total RNA from gastric biopsy samples using a commercial kit or a standard protocol like RNA STAT-60.[17][18]

-

RNA Quality and Quantity: Assess the integrity and concentration of the extracted RNA using spectrophotometry or microfluidic analysis.[18]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17][18]

-

qPCR Reaction: Prepare a reaction mixture containing the cDNA template, specific primers for the target genes (e.g., CgA, histidine decarboxylase) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).[17]

-

Amplification and Detection: Perform the qPCR in a real-time thermal cycler, which monitors the fluorescence signal at each cycle of amplification.[17]

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of the target genes normalized to the reference gene using the comparative Ct (ΔΔCt) method.[17]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective CCK2 receptor antagonist. Its ability to both reduce gastric acid secretion and inhibit the proliferative effects of gastrin provides a strong rationale for its use in hypergastrinemic conditions. Robust clinical data supports its efficacy in treating type 1 gastric neuroendocrine tumors, with the potential for complete tumor eradication. Further investigation into its utility for other conditions such as Zollinger-Ellison syndrome and Barrett's esophagus is warranted. The detailed experimental protocols provided in this guide offer a framework for continued research and development of this and other CCK2R antagonists.

References

- 1. Effect of repeated doses of netazepide, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MANAGEMENT OF GASTRIC NEUROENDOCRINE TUMORS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

- 13. Step‐by‐Step Approach to the Incidental Diagnosis of Type I Gastric Neuroendocrine Tumors: Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.cap.org [documents.cap.org]

- 15. Neuroendocrine Tumors Guidelines: Initial Evaluation, Grading and Staging, Gastrointestinal and Pulmonary Carcinoid Tumors [emedicine.medscape.com]

- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 17. Q RT-PCR Detection of Chromogranin A: A New Standard in the Identification of Neuroendocrine Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Gastrin/CCK2 Receptor Antagonist (Rac)-Sograzepide in the Management of ECL-Cell Hyperplasia: A Technical Review

For Immediate Release

This technical guide provides an in-depth analysis of the efficacy and mechanism of action of (Rac)-Sograzepide (also known as netazepide and YF476), a selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, in mitigating enterochromaffin-like (ECL) cell hyperplasia and associated neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals actively involved in gastroenterology and oncology.

Executive Summary

Enterochromaffin-like (ECL) cells, located in the oxyntic mucosa of the stomach, play a crucial role in gastric acid secretion through the release of histamine. Their proliferation is primarily driven by the hormone gastrin. Conditions leading to chronic hypergastrinemia, such as autoimmune atrophic gastritis and long-term use of proton pump inhibitors (PPIs), can result in ECL-cell hyperplasia, a precursor to the development of type 1 gastric neuroendocrine tumors (g-NETs)[1][2][3]. This compound is a potent and selective antagonist of the gastrin/CCK2 receptor, effectively blocking the trophic effects of gastrin on ECL cells. Preclinical and clinical studies have demonstrated that sograzepide can prevent and reverse ECL-cell hyperplasia and lead to the regression of established g-NETs[1][4][5]. This guide summarizes the key quantitative data, details the experimental protocols from pivotal studies, and illustrates the underlying molecular pathways.

Mechanism of Action: The Gastrin-ECL Cell Axis

Gastrin, released from G-cells in the gastric antrum, binds to the CCK2 receptors on ECL cells. This interaction initiates a signaling cascade that stimulates histamine secretion and promotes cell proliferation and survival[6]. Chronic stimulation by elevated gastrin levels leads to a sequence of pathological changes, from simple and linear hyperplasia to micronodular hyperplasia, dysplasia, and eventually, the formation of carcinoid tumors[4][7]. Sograzepide acts as a competitive antagonist at the CCK2 receptor, thereby inhibiting these downstream effects of gastrin[1][4].

Signaling Pathway

The binding of gastrin to the CCK2 receptor, a G protein-coupled receptor, activates multiple intracellular signaling pathways. Key among these is the Gq/Gα12/13-mediated activation of Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, the mitogen-activated protein kinase (MAPK/ERK) pathway is activated, a central regulator of cell proliferation and differentiation[8].

Quantitative Data Summary

The efficacy of this compound in treating ECL-cell hyperplasia and associated NETs has been quantified in both preclinical and clinical settings.

Clinical Trial Data

Clinical studies in patients with autoimmune chronic atrophic gastritis (CAG) and type 1 g-NETs have demonstrated significant regression of tumors and normalization of key biomarkers following sograzepide treatment.

| Study Parameter | Baseline (Median) | 12 Weeks Treatment | 52 Weeks Treatment | Follow-up (off-treatment) | Reference |

| Number of Tumors | 10 (range 4–30) | Significant reduction (p < 0.001) | Further reduction (p < 0.01); Complete eradication in 5/13 patients | Increase in tumor number | [1][4] |

| Size of Largest Tumor (mm) | 6 (range 3–15) | Significant reduction (p < 0.001) | Further reduction (p < 0.001) | Increase in tumor size | [1][4] |

| Plasma Chromogranin A (CgA) | Elevated | Normalized in all patients (p < 0.001) | Remained normal in all patients (p < 0.001) | Returned to pre-treatment levels | [1][2][4] |

| CgA mRNA Abundance (biopsy) | Elevated | Reduced (p < 0.05) | Reduced | Increased | [2][4] |

| Histidine Decarboxylase (HDC) mRNA Abundance (biopsy) | Elevated | Reduced (p < 0.05) | Reduced | Increased | [2][4] |

Preclinical Data

Studies in rodent models of hypergastrinemia-induced ECL-cell pathology have provided foundational evidence for the action of sograzepide.

| Animal Model | Inducing Agent | Sograzepide (YF476) Effect | Quantitative Outcome | Reference |

| Mastomys | Loxtidine (H2-receptor antagonist) | Inhibited and reversed ECL-cell neoplasia | 60% reduction in gastric ECL-cell microcarcinoids (<0.3mm) | [9] |

| Rat | Omeprazole (PPI) | Prevented increases in ECL-cell activity and density | Maintained normal ECL cell density despite hypergastrinemia | [1][6] |

| Cotton Rat | Spontaneous (hypoacidity) | Reduced incidence of ECL-cell carcinomas | Substantial reduction in tumor incidence | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Clinical Trial Protocol (Adapted from Moore et al. and Boyce et al.)

-

Patient Population: Patients diagnosed with autoimmune chronic atrophic gastritis, resulting in hypochlorhydria and secondary hypergastrinemia, with multiple (≥4) type 1 gastric NETs.[1][2]

-

Dosage and Administration: Oral this compound administered once daily, with doses ranging from 25 mg to 50 mg.[4]

-

Assessments:

-

Endoscopy: Performed at baseline, and at various intervals (e.g., 6, 12, 24, and 52 weeks) to count and measure the size of all visible tumors.[2][4]

-

Histology: Biopsies of tumors and flat corpus mucosa were taken during endoscopy. The extent of ECL-cell proliferation was classified as linear hyperplasia, micronodular hyperplasia, or dysplasia. Immunohistochemical staining for neuroendocrine markers like Chromogranin A (CgA) and synaptophysin is used to identify ECL cells.[3][4]

-

Biomarker Analysis: Fasting blood samples were collected to measure circulating levels of CgA and gastrin. RNA was extracted from mucosal biopsies to assess the mRNA abundance of CgA, Histidine Decarboxylase (HDC), and Matrix Metalloproteinase-7 (MMP-7) via quantitative real-time polymerase chain reaction (qPCR).[2][4]

-

Preclinical Protocol: Induction of ECL-Cell Hyperplasia in Rodents

-

Animal Models: Mastomys natalensis, which have a genetic predisposition to ECL-cell tumors, or standard laboratory rats (e.g., Sprague-Dawley) are commonly used.[6][9]

-

Induction of Hypergastrinemia: Chronic administration of high-dose proton pump inhibitors (e.g., omeprazole) or potent, long-acting H2-receptor antagonists (e.g., loxtidine) effectively suppresses gastric acid, leading to a compensatory and sustained increase in circulating gastrin levels.[6][8][9]

-

Treatment: this compound is typically co-administered with the acid-suppressing agent to assess prevention of hyperplasia, or administered after a period of induction to assess reversal of established hyperplasia or tumors.[9]

-

Histological Assessment: Stomachs are excised, and the oxyntic mucosa is processed for histology. ECL cells are identified using immunohistochemistry for HDC or CgA. Hyperplasia is quantified by measuring ECL cell density (cells per unit area) or through a qualitative scoring system (e.g., simple, linear, nodular hyperplasia).[6][8]

Conclusion

This compound demonstrates a clear and potent inhibitory effect on gastrin-driven ECL-cell hyperplasia and the progression to neuroendocrine tumors. By selectively blocking the CCK2 receptor, it effectively abrogates the primary trophic signal to ECL cells. The quantitative data from both preclinical and human studies provide compelling evidence for its efficacy, showing significant reductions in tumor burden and normalization of key biomarkers. The detailed experimental protocols outlined herein provide a framework for future research and development in this area. This compound represents a targeted and logical therapeutic strategy for managing hypergastrinemia-associated gastric pathologies.

References

- 1. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mypathologyreport.ca [mypathologyreport.ca]

- 4. thebloodproject.com [thebloodproject.com]

- 5. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proliferation of enterochromaffinlike cells in omeprazole-treated hypergastrinemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of vagotomy on enterochromaffin-like cells in Mastomys natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-course of development and reversal of gastric endocrine cell hyperplasia after inhibition of acid secretion. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Sograzepide: A Technical Deep Dive into its Racemic Nature and Cholecystokinin B Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide, YF 476, and YM-220, is a potent and highly selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor. As a racemic mixture, it is composed of equal parts of two enantiomers, (R)-Sograzepide and (S)-Sograzepide. This technical guide provides an in-depth exploration of the racemic nature of Sograzepide, its mechanism of action, and the experimental methodologies used to characterize this important pharmacological agent. Emerging research indicates that the pharmacological activity of Sograzepide resides predominantly in its (R)-enantiomer, highlighting the critical importance of stereochemistry in its drug action.

Chemical Structure and Stereochemistry

The chemical name for the active enantiomer of Sograzepide is (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N′-(3-(methylamino)phenyl)urea. The chirality of the molecule is centered at the 3-position of the 1,4-benzodiazepine ring. The differential spatial arrangement of the substituents at this chiral center dictates the interaction with the CCK-B receptor, leading to significant differences in the pharmacological activity of the two enantiomers.

Quantitative Analysis of Receptor Binding

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of Sograzepide, these assays have been instrumental in elucidating the stereoselective binding of its enantiomers to the CCK-B receptor. The following table summarizes the binding affinities (Ki values) of the active (R)-enantiomer for various species' CCK-B receptors.

| Compound | Receptor Species | Receptor Type | Ki (nM) |

| (R)-Sograzepide (YF476) | Rat (Brain) | Gastrin/CCK-B | 0.068[1] |

| (R)-Sograzepide (YF476) | Canine (Cloned) | Gastrin/CCK-B | 0.62[1] |

| (R)-Sograzepide (YF476) | Human (Cloned) | Gastrin/CCK-B | 0.19[1] |

| This compound | Rat (Brain) | Gastrin/CCK-A | >1000 |

Experimental Protocols

Synthesis and Chiral Resolution of Sograzepide

A detailed, publicly available protocol for the synthesis and chiral resolution of Sograzepide is not available. However, the general approach would involve the following key steps:

-

Synthesis of the Racemic Mixture: The synthesis of this compound would likely involve a multi-step organic synthesis to construct the core 1,4-benzodiazepine structure, followed by the addition of the side chains.

-

Chiral Resolution: The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. This is typically achieved using chiral high-performance liquid chromatography (chiral HPLC).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of Sograzepide.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Methodology:

-

Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based CSP like Chiralpak®) is used.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is selected to achieve optimal separation.

-

Sample Preparation: A solution of this compound in a suitable solvent is prepared.

-

Injection and Detection: The sample is injected onto the column, and the separated enantiomers are detected using a UV detector at an appropriate wavelength.

-

Quantification: The peak areas of the two enantiomers are used to determine their relative proportions and enantiomeric purity.

Radioligand Binding Assay for CCK-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of Sograzepide enantiomers for the CCK-B receptor.

Principle: This competitive binding assay measures the ability of a test compound (unlabeled Sograzepide enantiomer) to displace a radiolabeled ligand that has a known high affinity for the CCK-B receptor.

Methodology:

-

Receptor Preparation: Membranes from cells or tissues expressing the CCK-B receptor are prepared.

-

Radioligand: A suitable radioligand, such as [125I]CCK-8, is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled Sograzepide enantiomer.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Sograzepide exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Caption: CCK-B Receptor Signaling Pathway.

Upon activation by gastrin or CCK, the CCK-B receptor activates Gαq, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in various cellular responses such as gastric acid secretion. Sograzepide, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade.

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of this compound and its enantiomers.

Caption: Sograzepide Characterization Workflow.

Conclusion

The racemic nature of Sograzepide is a critical aspect of its pharmacology. The available evidence strongly indicates that the (R)-enantiomer is the primary contributor to its potent and selective CCK-B receptor antagonism. A thorough understanding of the stereochemistry, coupled with detailed experimental characterization of the individual enantiomers, is essential for the rational drug development and clinical application of Sograzepide and related compounds. This technical guide provides a foundational understanding of these key aspects for researchers and professionals in the field. Further research to fully elucidate the pharmacological profile of the (S)-enantiomer and to develop and publish detailed synthesis and resolution protocols would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of (Rac)-Sograzepide